molecular formula C17H11N3O6S B2951478 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate CAS No. 877636-39-0

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2951478
CAS No.: 877636-39-0
M. Wt: 385.35
InChI Key: CCOYLGNMVJOAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-5-2-6-19-17)25-9-15(14)26-16(22)11-3-1-4-12(7-11)20(23)24/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOYLGNMVJOAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position of the benzoate undergoes selective reduction under standard conditions:

ReagentConditionsProductReference
H₂/Pd-CEthanol, 25°C, 6h3-Aminobenzoate derivative
NaBH₄/CuCl₂Methanol, 0°C → RT, 2hPartial reduction to hydroxylamine intermediate
Zn/HClAqueous HCl, reflux, 4h3-Aminobenzoate with simultaneous ester hydrolysis (minor)

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) achieves complete nitro-to-amine conversion without affecting the ester group.

  • Zn/HHCl may hydrolyze the ester under acidic conditions, yielding a carboxylic acid byproduct .

Oxidation Reactions

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:

ReagentConditionsProductReference
H₂O₂ (30%)Acetic acid, 60°C, 3hSulfoxide derivative (major)
mCPBADichloromethane, 0°C, 1hSulfone derivative
KMnO₄ (dilute)H₂O, pH 7, 25°C, 12hOver-oxidation to sulfonic acid (trace)

Mechanistic Insight :

  • H₂O₂ in acetic acid selectively oxidizes the sulfanyl group to sulfoxide (≥90% yield).

  • Strong oxidants like KMnO₄ risk degrading the pyran ring under prolonged exposure .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

ReagentConditionsProductReference
NaOH (1M)Ethanol/H₂O (1:1), reflux, 8h3-Nitrobenzoic acid + Pyran-pyrithiol alcohol
H₂SO₄ (conc.)100°C, 24hDegraded products (pyran ring cleavage)

Notable Observations :

  • Alkaline hydrolysis preserves the pyrimidine-sulfanyl moiety but requires prolonged heating.

  • Strong acids induce decomposition, limiting synthetic utility .

Nucleophilic Substitution

The pyrimidine ring participates in SNAr reactions at electron-deficient positions:

NucleophileConditionsProductReference
NH₃ (gas)DMF, 120°C, 12h2-Aminopyrimidine derivative
PiperidineTHF, 60°C, 6h2-Piperidinylpyrimidine analog

Synthetic Utility :

  • Ammonia substitution at the pyrimidine 4-position proceeds efficiently under microwave conditions (70% yield).

Cycloaddition and Ring-Opening

The pyran ring engages in Diels-Alder reactions under thermal activation:

DienophileConditionsProductReference
Maleic anhydrideXylene, 140°C, 10hFused bicyclic adduct
TetracyanoethyleneAcetonitrile, RT, 48hUnstable intermediate (characterized by NMR)

Challenges :

  • Low regioselectivity observed with unsymmetrical dienophiles.

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

Light SourceConditionsProductReference
UV-C (254 nm)Benzene, N₂ atmosphere, 6hNitro → nitrito isomer (reversible)

Implications :

  • Photoisomerization may complicate storage but has limited synthetic applications .

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Profile

ML221 was identified through a high-throughput screening (HTS) campaign of ~330,600 compounds in the NIH Molecular Libraries Small Molecule Repository (MLSMR). Key findings include:

  • APJ Antagonism : ML221 inhibits APJ activity in two complementary assays:
    • cAMP Inhibition : IC50 = 0.70 μM.
    • β-Arrestin Recruitment : IC50 = 1.75 μM.
  • Selectivity : >37-fold selective over the angiotensin II type 1 (AT1) receptor and minimal off-target activity against 29 other GPCRs, except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM).
  • ADMET Properties: Solubility: Poor aqueous solubility at pH 7.4 (~14 μM). Permeability: Moderate PAMPA permeability (Pe = 2.1 × 10⁻⁶ cm/s). Metabolic Stability: Rapid degradation in human and mouse liver microsomes (t₁/₂ < 15 min). Toxicity: No cytotoxicity in human hepatocytes (>50 μM).

Structural Analogs and SAR Insights

Modifications to the kojic acid scaffold, pyrimidine-thiomethyl group, and benzoyl ester were systematically explored to optimize APJ antagonism:

Table 1: Key Analogs and Activity Comparison
Compound Substituents (R1/R2) APJ IC50 (μM) Selectivity (vs. AT1) Notes
ML221 R1 = Pyrimidin-2-ylthio; R2 = 3-nitrobenzoyl 0.70 (cAMP) >37-fold Optimal balance of potency and selectivity
MLS-0224164 R1 = Pyrimidin-2-ylthio; R2 = 4-chloro-3-nitrobenzoyl 1.2 (cAMP) ~10-fold Lower selectivity due to 4-chloro substitution
4-Bromo Analog R2 = 4-bromobenzoyl 5.8 (cAMP) Not reported Moderate activity, poor solubility
4-Trifluoromethyl Analog R2 = 4-CF3-benzoyl 3.2 (cAMP) Not reported Improved lipophilicity but reduced potency
Oxidized Pyrimidine R1 = Pyrimidin-2-sulfonyl 0.75 (cAMP) Similar to ML221 Retained activity but unstable in vivo
Phenylacetate Analog R2 = 2-phenylacetyl (CAS: 877637-29-1) >10 (cAMP) Not tested Inactive in APJ assays
Key SAR Observations:

Benzoyl Substituents :

  • 3-Nitro Group : Critical for potency; substitution at the 4-position (e.g., 4-Cl, 4-CF3) reduces activity.
  • Phenylacetate Replacement : Complete loss of activity, highlighting the necessity of the aromatic nitro group.

Pyrimidine-Thiomethyl Group :

  • Oxidation to Sulfonyl : Maintains activity but introduces metabolic instability.
  • Methylation (e.g., 4-methylpyrimidine) : Reduces potency due to steric hindrance.

Ester Linkage :

  • Replacement with amides, sulfonates, or alkyl esters abolishes activity, emphasizing the requirement for an ester bond.

Pharmacokinetic and Functional Comparisons

Table 2: ADMET and Functional Properties
Property ML221 4-Bromo Analog Oxidized Pyrimidine
Solubility (pH 7.4) 14 μM <5 μM 8 μM
Metabolic Stability (t₁/₂) <15 min ~30 min <10 min
Plasma Protein Binding 92% 88% 90%
CYP Inhibition None Moderate None
In Vivo Efficacy Limited Not tested Not tested
Key Findings:
  • Metabolic Stability : ML221 and its oxidized analog exhibit rapid hepatic clearance, limiting their utility in vivo.
  • Solubility : All analogs show poor solubility, necessitating formulation optimization for preclinical studies.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyran ring fused with a pyrimidine moiety, alongside a nitrobenzoate group. The molecular formula is C17H14N3O6SC_{17}H_{14}N_{3}O_{6}S, with a molecular weight of approximately 382.43 g/mol. The presence of diverse functional groups suggests potential for various biological interactions.

The biological activity of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a functional antagonist of the apelin receptor, which plays a crucial role in cardiovascular regulation.

MechanismDescription
Receptor InteractionActs as an antagonist to the apelin receptor, influencing cardiovascular homeostasis.
Enzyme InhibitionPotential inhibition of various enzymes involved in metabolic processes.

Biological Activity

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate exhibit significant biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antidiabetic Properties : Similar compounds have shown efficacy in regulating blood sugar levels.
  • Anticancer Activity : Investigated for cytotoxic effects on cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli .
AntidiabeticPotential for glucose regulation in diabetic models.
AnticancerInduces apoptosis in cancer cell lines .

Case Studies and Research Findings

Recent studies have expanded our understanding of the biological implications of this compound:

  • Antagonistic Effects on Apelin Receptor : A study demonstrated that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate effectively inhibits apelin receptor activity, suggesting a therapeutic avenue for cardiovascular diseases .
  • In Vitro Antimicrobial Screening : In vitro assays revealed significant antibacterial properties against multiple strains, indicating its potential as a lead compound in developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound can induce cell death in specific cancer cell lines, highlighting its potential as an anticancer agent .

Q & A

(Basic) What are the recommended synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-nitrobenzoate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Pyran Formation : Condensation of a substituted pyran precursor (e.g., 4-oxo-4H-pyran-3-carbaldehyde derivatives) with a thiol-containing pyrimidine moiety. Microwave-assisted synthesis under inert atmospheres (N₂/Ar) can enhance reaction efficiency .

Esterification : Coupling the pyran intermediate with 3-nitrobenzoyl chloride using a base catalyst (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC is critical to avoid over-esterification .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Key Optimization : Maintain stoichiometric control of the pyrimidin-2-ylsulfanyl group to prevent side reactions. Yields range from 65–86% under optimized conditions .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyran (δ 5.8–6.2 ppm for pyran oxygen-adjacent protons) and pyrimidine rings (δ 8.1–8.5 ppm for aromatic protons). The 3-nitrobenzoate ester carbonyl appears at ~170 ppm in ¹³C NMR .
  • FT-IR : Confirms ester C=O stretching (1720–1740 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement, including dihedral angles between pyran and pyrimidine rings (critical for SAR studies) .

(Advanced) How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, pH 1.2; phosphate buffer, pH 7.4; 0.1 M NaOH, pH 12) at 37°C. Monitor via HPLC-UV (λ = 254 nm). The ester bond is prone to hydrolysis under alkaline conditions, yielding 3-nitrobenzoic acid and pyran derivatives .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C). LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives from pyrimidin-2-ylsulfanyl oxidation) .

Mitigation : Lyophilization or storage in amber vials under argon at –20°C minimizes degradation .

(Advanced) What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based assays .
  • Dose-Response Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability .
  • Batch Purity Analysis : Compare HPLC purity (>98%) and residual solvent profiles (via GC-MS) across studies. Impurities like unreacted 3-nitrobenzoyl chloride can skew results .

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Scaffold Modification :

  • Replace the pyrimidin-2-ylsulfanyl group with other heterocycles (e.g., triazoles) to assess impact on target binding .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the 3-nitrobenzoate moiety to enhance metabolic stability .

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Validate with mutagenesis studies .

Pharmacokinetic Profiling : Assess logP (shake-flask method) and plasma protein binding (equilibrium dialysis) to refine bioavailability .

(Basic) What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

Methodological Answer:

  • High Solubility : DMSO (>50 mg/mL), dimethylacetamide. Use for stock solutions in cellular assays .
  • Low Solubility : Aqueous buffers (<0.1 mg/mL at pH 7.4). For in vivo studies, employ solubilizers like cyclodextrins or liposomal encapsulation .
  • Solvent Selection Guidance : Avoid methanol/water mixtures due to ester hydrolysis risk. Prefer acetonitrile for HPLC mobile phases .

(Advanced) What analytical methods validate purity and identify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA in water) with UV detection at 220 nm and 254 nm. Impurities <0.5% are acceptable for biological assays .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and detects sulfoxide byproducts (+16 Da shift) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

(Advanced) How can environmental fate and ecotoxicological impacts be assessed using experimental models?

Methodological Answer:

  • Abiotic Degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 300–400 nm) to quantify half-lives. LC-MS/MS identifies breakdown products like 3-nitrobenzoic acid .
  • Biotic Studies : Use OECD 301D respirometry to assess microbial degradation in soil/water systems. EC₅₀ values for Daphnia magna or algae model acute toxicity .
  • Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) via shake-flask method. Values >3.0 indicate potential bioaccumulation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.